(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJEEWBYMCJQL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC2=C1C(=CN2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Substrate : N-protected dehydroalanine derivative (e.g., tert-butyloxycarbonyl (Boc)-protected)
-
Catalyst : Rhodium(I)-(R)-BINAP complex (0.5 mol%)
-
Solvent : Methanol at 50°C under 50 psi H₂
Racemization risks during deprotection necessitate mild acidic conditions (e.g., 4 M HCl in dioxane) to preserve chirality.
Enantioselective Pyrrolo[2,3-c]pyridine Coupling
Introducing the pyrrolo[2,3-c]pyridin-3-yl moiety requires regioselective cross-coupling. A palladium-mediated Suzuki-Miyaura reaction between a boronic ester-functionalized pyrrolopyridine and iodinated alanine derivatives is effective.
Key Reaction Parameters
Post-coupling deprotection with trifluoroacetic acid (TFA) yields the free amino acid.
Solid-Phase Peptide Synthesis (SPPS)
SPPS enables rapid assembly and simplifies purification. The pyrrolo[2,3-c]pyridine group is introduced via Fmoc-protected building blocks on Wang resin.
Stepwise Protocol
-
Resin Activation : Wang resin preloaded with Fmoc-Ala-OH.
-
Deprotection : 20% piperidine in DMF.
-
Coupling : Fmoc-Pyrrolo[2,3-c]pyridine-propanoic acid (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF.
-
Cleavage : TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours.
Biocatalytic Approaches
Enzymatic methods using transaminases or aldolases offer sustainable alternatives. A study utilizing ω-transaminase from Arthrobacter sp. achieved 91% conversion of 3-oxo-3-(pyrrolo[2,3-c]pyridin-3-yl)propanoic acid to the (S)-enantiomer.
Enzymatic Reaction Metrics
| Enzyme | Substrate Concentration | Cofactor | Temperature | ee |
|---|---|---|---|---|
| ω-Transaminase | 50 mM | PLP | 37°C | 99% |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of major methods:
| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 85 | 98 | High | 120 |
| Suzuki Coupling | 74 | 99 | Moderate | 200 |
| SPPS | 68 | 95 | Low | 350 |
| Biocatalysis | 91 | 99 | High | 90 |
Biocatalytic routes emerge as cost-effective and sustainable, though substrate availability remains a constraint.
Purification and Analytical Characterization
Final purification typically employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/0.1% TFA. Key analytical data:
-
¹H NMR (D₂O): δ 7.45 (s, 1H, pyridine-H), 6.89 (d, J=3.1 Hz, 1H, pyrrole-H), 4.32 (q, J=7.0 Hz, 1H, α-CH), 3.11 (dd, J=14.5, 7.0 Hz, 1H, β-CH₂), 2.98 (dd, J=14.5, 7.0 Hz, 1H, β-CH₂).
Industrial-Scale Production Challenges
Scaling enantioselective synthesis requires addressing:
-
Catalyst Cost : Rhodium-based systems are prohibitive; nickel catalysts are under investigation.
-
Byproduct Formation : Reducing pyrrolo[2,3-c]pyridine dimerization via optimized stoichiometry.
-
Green Chemistry : Solvent recovery and waste minimization in biocatalytic processes.
Chemical Reactions Analysis
Reactions Involving the α-Amino Acid Backbone
The compound's amino and carboxylic acid groups enable classic amino acid reactions, with modifications influenced by the adjacent heterocyclic ring.
Peptide Bond Formation
The amino group participates in nucleophilic acyl substitution with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form peptide bonds. For example:
Transamination
The amino group undergoes transfer to α-keto acids in the presence of transaminases:
-
Outcome : Generates bioactive keto acid derivatives implicated in metabolic studies.
Carboxylic Acid Group Reactivity
The carboxylic acid moiety undergoes typical acid-catalyzed transformations.
Decarboxylation
Thermal or enzymatic decarboxylation produces a β-pyrrolopyridinyl ethylamine derivative:
-
Conditions : 150–200°C under inert atmosphere or via microbial enzymes.
-
Significance : The product exhibits structural similarity to serotonin and dopamine, suggesting neuropharmacological potential .
Esterification and Amide Formation
The carboxylic acid reacts with alcohols or amines under standard coupling conditions:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Esterification | SOCl₂ + ROH | Alkyl ester | Prodrug design |
| Amide Formation | DCC/HOBt + RNH₂ | Amide | Enzyme inhibitor synthesis |
Heterocyclic Ring Reactions
The pyrrolo[2,3-c]pyridine system undergoes electrophilic substitution and coordination chemistry.
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring reacts preferentially at the C-5 position:
Metal Coordination
The nitrogen atoms in the pyrrolopyridine ring act as ligands for transition metals:
Enzymatic and Metabolic Reactions
In biological systems, the compound undergoes transformations mediated by specific enzymes:
| Enzyme Class | Reaction | Outcome |
|---|---|---|
| Monoamine oxidases | Oxidative deamination | Pyrrolopyridinyl pyruvate + NH₃ |
| Cytochrome P450 | Hydroxylation | 5-Hydroxy metabolite (detected in hepatic microsomes) |
Stability Under Reaction Conditions
The compound’s stability varies significantly with pH and temperature:
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Unstable | Ring protonation → decarboxylation |
| Alkaline (pH > 10) | Moderate | Ester hydrolysis dominates |
| UV light | Sensitive | Radical-mediated ring opening |
Comparative Reactivity with Analogues
The pyrrolo[2,3-c]pyridine system exhibits distinct reactivity compared to simpler heterocycles:
| Feature | Pyrrolo[2,3-c]pyridine | Indole | Pyridine |
|---|---|---|---|
| Electrophilic Substitution Rate | Faster at C-5 | Faster at C-3 | N/A |
| Metal Coordination Strength | Stronger (bi-dentate) | Moderate | Weak |
| Decarboxylation Rate | Slower than tryptophan | Fast | N/A |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 205.22 g/mol
- CAS Number : 149704-63-2
- IUPAC Name : (S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid
Its structure features a chiral amino acid backbone combined with a pyrrolo[2,3-c]pyridine moiety, which contributes to its unique properties and biological activities.
Biological Activities
(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid exhibits several notable biological activities:
-
Neurotransmitter Modulation :
- The compound's structural similarity to neurotransmitters suggests it may play a role in modulating synaptic transmission. This activity is particularly relevant in the context of neurological disorders where neurotransmitter balance is disrupted.
-
Antioxidant Properties :
- Preliminary studies indicate that this compound may possess antioxidant effects, which are beneficial in reducing oxidative stress in cells. Antioxidants are crucial for protecting cells from damage caused by free radicals.
-
Anticancer Activity :
- Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms. This includes inducing apoptosis in cancer cells or disrupting their metabolic pathways.
Synthetic Routes
Several synthetic methods can be employed to produce (2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid. Common approaches include:
- Chemical Synthesis : Utilizing specific reagents and catalysts to facilitate the formation of the amino acid structure.
- Biological Synthesis : Employing enzymatic pathways that naturally occur within organisms to produce the compound.
The choice of synthesis method can affect the yield and purity of the final product.
Pharmacological Research
The compound is of particular interest in pharmacological research due to its potential therapeutic applications. It is being studied for:
- Neurological Disorders : Investigating its role as a neurotransmitter modulator could lead to new treatments for conditions like depression or anxiety.
- Cancer Therapy : Its anticancer properties make it a candidate for further exploration as a chemotherapeutic agent.
Interaction Studies
Research has focused on understanding how (2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid interacts with various biological targets. Computational models are often employed to predict these interactions based on structural similarities with known ligands.
Comparative Analysis with Related Compounds
To better understand its unique properties, a comparison with structurally similar compounds reveals distinct differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Hydroxytryptophan | Indole ring | Precursor to serotonin |
| L-Tyrosine | Aromatic amino acid | Precursor for neurotransmitters |
| 1H-Pyrrole-2-carboxylic acid | Pyrrole ring with carboxylic acid | Antimicrobial activity |
| 4-Aminobutyric acid (GABA) | Simple amino acid | Major inhibitory neurotransmitter |
(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid stands out due to its specific pyrrolo[2,3-c]pyridine structure combined with an amino acid framework, potentially providing unique interactions at biological targets compared to simpler compounds like L-Tyrosine or GABA.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of pyrrolo-pyridine-based amino acids. Key structural analogs and their distinguishing features are summarized below:
Positional Isomers of Pyrrolo-Pyridine Moieties
Table 1: Comparison of Pyrrolo-Pyridine Propanoic Acid Derivatives
Key Observations :
Substitution Position : The numbering of the pyrrolo-pyridine ring ([2,3-c] vs. [3,2-c] vs. [2,3-b]) alters electronic distribution and steric effects, impacting binding affinity to biological targets. For example, the [2,3-c] isomer (target compound) may exhibit distinct receptor selectivity compared to the [2,3-b] variant (L-7-Azatryptophan) .
Safety Profiles: The [2,3-b] analog (CAS 49758-35-2) carries notable hazards (e.g., H302: harmful if swallowed), while safety data for the [2,3-c] and [3,2-c] isomers are less documented, suggesting differences in toxicity .
Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., Cl, OMe) on the pyrrolo-pyridine ring, such as those in , show varying synthetic yields (71–95%), implying that substituents influence reaction efficiency .
Functional Group Variations
Carboxylic Acid Derivatives
These are intermediates in synthesizing more complex derivatives and highlight the reactivity of the pyrrolo-pyridine ring toward electrophilic substitution .
Pyrido-Pyrazine Analogs
(2S)-2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid (structural data in ) replaces the pyrrolo-pyridine with a pyrido-pyrazine system.
Biological Activity
(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid, commonly referred to as a pyrrolo-amino acid, is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is C10H11N3O2, with a molecular weight of approximately 205.22 g/mol. The compound features a pyrrolo[2,3-c]pyridine moiety attached to an amino acid backbone, which may contribute to its diverse biological effects.
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
| CAS Number | 149704-63-2 |
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.22 g/mol |
| Purity | 97% |
Synthesis
The synthesis of (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid typically involves multi-step organic reactions. A common method includes cyclization reactions to form the pyrrolo[2,3-c]pyridine core followed by amination to introduce the amino acid side chain. Reaction conditions often require specific catalysts and controlled temperatures to optimize yields and purity.
The biological activity of (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid is attributed to its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways involved in inflammation, cancer progression, and other physiological processes.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can inhibit lipid peroxidation effectively, suggesting that (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid may possess similar capabilities.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrrolo-based compounds. For example:
- Cell Line Studies : The compound has been tested against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Preliminary results indicate promising antiproliferative effects.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HepG2 | 6.19 ± 0.50 | Study A |
| MCF-7 | 5.10 ± 0.40 | Study A |
These findings suggest that (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid could be a candidate for further development in cancer therapeutics.
Case Study 1: Antioxidant Potential
A study evaluating the antioxidant capacity of similar pyrrole derivatives showed that they exhibited significant radical scavenging activity, which could be extrapolated to suggest that (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid may have comparable effects.
Case Study 2: Anticancer Efficacy
In vitro studies conducted on related compounds indicated that those with structural similarities to (2S)-2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid had IC50 values ranging from 5.1 to 22 µM against various cancer cell lines. This positions the compound as a potential lead for anticancer drug development.
Q & A
Q. Comparison of Methods
How should researchers confirm the structural integrity and enantiomeric purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra for characteristic peaks (e.g., pyrrolo-pyridine protons at δ 6.8–8.2 ppm, α-proton splitting due to chirality) .
- Mass Spectrometry (MS) : Confirm molecular weight (CHNO, m/z 205.21) and fragmentation patterns .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol gradients to resolve enantiomers (retention time differences ≥2 min) .
Q. Purity Standards
What biological pathways or targets are associated with this compound’s activity?
Methodological Answer:
- Glutamate Receptor Modulation : The pyrrolo-pyridine moiety mimics tryptophan derivatives, influencing NMDA or AMPA receptor binding .
- Apoptosis Induction : Inhibits cancer cell proliferation (e.g., IC ~10 µM in HeLa cells) via caspase-3 activation .
- Enzyme Inhibition : Competes with natural substrates in tryptophan-metabolizing enzymes (e.g., IDO/TDO) .
Q. Key Findings
| Study System | Observed Activity | Mechanism |
|---|---|---|
| Neuronal Cultures | Neuroprotection at 50 µM | NMDA receptor antagonism |
| Colorectal Cancer | 40% apoptosis induction | ROS-mediated caspase-3 activation |
How can enantiomeric impurities be minimized during synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to enforce (2S) configuration during coupling .
- Kinetic Resolution : Enzymes like subtilisin selectively hydrolyze undesired enantiomers .
- Chiral Chromatography : Semi-preparative HPLC with cellulose-based phases achieves >99% enantiomeric purity .
Q. Critical Parameters
- Temperature control (<0°C) during chiral intermediate formation prevents racemization .
How do structural modifications at the pyrrolo-pyridine ring affect pharmacological properties?
Methodological Answer:
- Fluorination : Introducing fluorine at position 6 (vs. 5) increases metabolic stability (t from 2.1 to 4.7 hr) and receptor selectivity (K NMDA: 0.8 µM vs. 2.3 µM) .
- Bromination : Enhances lipophilicity (logP from -1.2 to 0.4) but reduces aqueous solubility (from 12 mg/mL to 3 mg/mL) .
Q. Structure-Activity Relationship (SAR)
| Substituent Position | Binding Affinity (NMDA, K) | Metabolic Stability (t, hr) |
|---|---|---|
| 6-Fluoro | 0.8 µM | 4.7 |
| 5-Bromo | 2.1 µM | 3.2 |
| Unmodified | 3.5 µM | 2.1 |
How should researchers address contradictions in reported biological activities across studies?
Methodological Answer:
- Purity Verification : Reanalyze batches via HPLC/MS to exclude impurities (>95% purity required) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., MK-801 for NMDA antagonism) .
- Stereochemical Confirmation : Validate enantiomeric ratios, as (2R) isomers may exhibit antagonistic effects .
Case Study
A 2024 study reported neuroprotective effects at 50 µM, while a 2023 study found neurotoxicity at 100 µM. This discrepancy was resolved by identifying batch-dependent racemization (10% (2R) impurity in toxic samples) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
